N-(3,4-Dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine N-(3,4-Dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 364748-10-7
VCID: VC0367049
InChI: InChI=1S/C19H21N3O2/c1-4-11-22-16-8-6-5-7-15(16)21-19(22)20-13-14-9-10-17(23-2)18(12-14)24-3/h4-10,12H,1,11,13H2,2-3H3,(H,20,21)
SMILES: COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C)OC
Molecular Formula: C19H21N3O2
Molecular Weight: 323.4g/mol

N-(3,4-Dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

CAS No.: 364748-10-7

Main Products

VCID: VC0367049

Molecular Formula: C19H21N3O2

Molecular Weight: 323.4g/mol

N-(3,4-Dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine - 364748-10-7

CAS No. 364748-10-7
Product Name N-(3,4-Dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
Molecular Formula C19H21N3O2
Molecular Weight 323.4g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine
Standard InChI InChI=1S/C19H21N3O2/c1-4-11-22-16-8-6-5-7-15(16)21-19(22)20-13-14-9-10-17(23-2)18(12-14)24-3/h4-10,12H,1,11,13H2,2-3H3,(H,20,21)
Standard InChIKey HAKWMIGCQDRCLJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C)OC
Canonical SMILES COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C)OC
PubChem Compound 877918
Last Modified Nov 11 2021
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